molecular formula C24H27N3 B14099703 4-(4-methylbenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine

4-(4-methylbenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine

Cat. No.: B14099703
M. Wt: 357.5 g/mol
InChI Key: DMMLDILUVGUVPG-QQTULTPQSA-N
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Description

4-(4-methylbenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and a naphthylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-Methylbenzyl Group: The piperazine core is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 4-methylbenzyl group.

    Formation of the Naphthylidene Moiety: The final step involves the condensation of the substituted piperazine with 2-naphthaldehyde under acidic or basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzyl ring, forming benzaldehyde derivatives.

    Reduction: The imine linkage can be reduced to form secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Secondary amines.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties in various organic transformations.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Studies can focus on the structure-activity relationship to optimize its efficacy.

Medicine

In medicinal chemistry, this compound can be explored as a potential drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, can be investigated for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine involves its interaction with specific molecular targets. The imine linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also facilitate π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylbenzyl)piperazine: Lacks the naphthylidene moiety, making it less complex.

    N-(naphthalen-2-ylmethyl)piperazine: Lacks the 4-methylbenzyl group, altering its chemical properties.

    4-(4-methylbenzyl)-N-(phenylmethyl)piperazine: Contains a phenylmethyl group instead of a naphthylidene moiety.

Uniqueness

4-(4-methylbenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine is unique due to the presence of both the 4-methylbenzyl and naphthylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3

Molecular Weight

357.5 g/mol

IUPAC Name

(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-naphthalen-2-ylethanimine

InChI

InChI=1S/C24H27N3/c1-19-7-9-21(10-8-19)18-26-13-15-27(16-14-26)25-20(2)23-12-11-22-5-3-4-6-24(22)17-23/h3-12,17H,13-16,18H2,1-2H3/b25-20-

InChI Key

DMMLDILUVGUVPG-QQTULTPQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C(/C)\C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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